molecular formula C7H12O B3113697 Spiro[2.4]heptan-5-ol CAS No. 19740-30-8

Spiro[2.4]heptan-5-ol

Cat. No.: B3113697
CAS No.: 19740-30-8
M. Wt: 112.17 g/mol
InChI Key: SXUIBYVJKCKGSE-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a five-membered ring. The compound has the molecular formula C8H14O2 and a molecular weight of 142.19556 g/mol . The presence of both primary and tertiary alcohol groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-5-ol typically involves the transformation of spiro[2.4]heptan-4-one into the desired alcohol. One common method includes the reduction of spiro[2.4]heptan-4-one using sodium borohydride (NaBH4) in methanol, which yields this compound . Another method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form spiro[2.4]heptane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: Spiro[2.4]heptan-5-carboxylic acid.

    Reduction: Spiro[2.4]heptane.

    Substitution: Spiro[2.4]heptan-5-chloride.

Scientific Research Applications

Spiro[2.4]heptan-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with spirocyclic frameworks.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-5-ol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The spirocyclic structure also allows for unique spatial interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Spiro[3.4]octan-6-ol: Contains a larger ring system, which can influence its chemical and biological properties.

    Spiro[2.5]octan-6-ol: Similar in structure but with different ring sizes, affecting its reactivity and applications.

Uniqueness

Spiro[2.4]heptan-5-ol is unique due to its combination of primary and tertiary alcohol groups within a spirocyclic framework. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

spiro[2.4]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-1-2-7(5-6)3-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUIBYVJKCKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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